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Compound of Interest

Compound Name:
4-Bromo-2,6-

dimethoxybenzaldehyde

Cat. No.: B567764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-
dimethoxybenzaldehyde (CAS No. 1354050-38-6).[1][2] The document details the

methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data and presents a summary of expected spectral characteristics. This

information is critical for the identification, characterization, and quality control of this compound

in research and drug development settings.

Chemical Structure and Properties
IUPAC Name: 4-bromo-2,6-dimethoxybenzaldehyde

Molecular Formula: C₉H₉BrO₃

Molecular Weight: 245.07 g/mol

Appearance: Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.3 Singlet 1H Aldehyde (-CHO)

~6.8 Singlet 2H Aromatic (H-3, H-5)

~3.9 Singlet 6H Methoxy (-OCH₃)

¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment

~189 Aldehyde Carbonyl (C=O)

~162 Aromatic Carbons (C-2, C-6, attached to -OCH₃)

~130 Aromatic Carbon (C-4, attached to Br)

~115 Aromatic Carbon (C-1, attached to -CHO)

~92 Aromatic Carbons (C-3, C-5)

~56 Methoxy Carbons (-OCH₃)

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 4-Bromo-2,6-dimethoxybenzaldehyde in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

For ¹H NMR, a standard one-pulse sequence is used. Key parameters include a spectral

width of 0-12 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a

spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger

number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~2900-3100 Medium
C-H Stretch (Aromatic &

Aliphatic)

~2850, ~2750 Weak
C-H Stretch (Aldehyde, Fermi

doublet)

~1700 Strong C=O Stretch (Aldehyde)

~1580, ~1460 Medium C=C Stretch (Aromatic ring)

~1250, ~1050 Strong C-O Stretch (Methoxy)

~600-800 Strong C-Br Stretch

Experimental Protocol for IR Spectroscopy (Solid State)
Sample Preparation (Thin Film Method):
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Dissolve a small amount (a few milligrams) of 4-Bromo-2,6-dimethoxybenzaldehyde in a

volatile solvent like methylene chloride or acetone.[3]

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean, empty salt plate is first recorded.

The salt plate with the sample film is then placed in the sample holder.

The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹, and ratioed

against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectral Data
m/z (mass-to-charge ratio) Relative Intensity Assignment

244/246 High
Molecular ion [M]⁺ (Isotopic

pattern due to Br)

243/245 Medium [M-H]⁺

215/217 Medium [M-CHO]⁺

187/189 Low [M-CHO-CO]⁺

172 Medium [M-Br]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
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The sample is introduced into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC-MS).[4]

Electron Ionization (EI) is a common method for ionizing small organic molecules. In this

process, the sample is bombarded with a high-energy electron beam, causing the ejection of

an electron to form a molecular ion (M⁺).[4]

Mass Analysis and Detection:

The resulting ions are accelerated into a magnetic or electric field within the mass analyzer.

The ions are separated based on their mass-to-charge ratio (m/z).[4]

A detector measures the abundance of each ion, generating a mass spectrum.[4]

Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

4-Bromo-2,6-dimethoxybenzaldehyde.
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Caption: Workflow for the spectral characterization of 4-Bromo-2,6-dimethoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of 4-Bromo-2,6-
dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b567764#4-bromo-2-6-dimethoxybenzaldehyde-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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